
3-Amino-5-(2-methylphenyl)-1H-pyrazole
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Description
3-Amino-5-(2-methylphenyl)-1H-pyrazole is a pyrazole derivative characterized by a five-membered aromatic ring containing two nitrogen atoms. The compound features an amino group (-NH₂) at position 3 and a 2-methylphenyl substituent at position 5 (Figure 1). Its molecular formula is C₁₀H₁₁N₃, with a molecular weight of 173.21 g/mol. Pyrazole derivatives are widely studied for their diverse pharmacological and agrochemical applications, including antifungal, insecticidal, and antitumor activities .
Comparison with Similar Compounds
Comparison with Similar Pyrazole Derivatives
The structural and functional properties of 3-Amino-5-(2-methylphenyl)-1H-pyrazole can be contextualized by comparing it with related pyrazole compounds. Key analogs include:
Table 1: Structural Comparison of Pyrazole Derivatives
Structural and Physicochemical Properties
- Amino Group Position: Derivatives with amino groups at position 3 (e.g., target compound) vs. position 5 (e.g., 5-Amino-3-methyl-1-phenylpyrazole) exhibit distinct electronic profiles, influencing reactivity and intermolecular interactions .
- Melting Points: 3-Amino-5-methylpyrazole melts at 41–43°C , while bulkier substituents (e.g., phenyl) raise melting points (e.g., 3-Amino-5-phenyl-1H-pyrazole: 124–128°C ). The target compound’s melting point is likely intermediate due to the 2-methylphenyl group.
Properties
IUPAC Name |
5-(2-methylphenyl)-1H-pyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c1-7-4-2-3-5-8(7)9-6-10(11)13-12-9/h2-6H,1H3,(H3,11,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKQCUZKXAXOTEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=NN2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50973452 |
Source
|
Record name | 5-(2-Methylphenyl)-1,2-dihydro-3H-pyrazol-3-imine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50973452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57860-42-1 |
Source
|
Record name | 5-(2-Methylphenyl)-1,2-dihydro-3H-pyrazol-3-imine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50973452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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